- Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene InsertionAngewandte Chemie, 2015, 54(27), 7891-7894,
Cas no 89343-06-6 (Triisopropylsilylacetylene)

Triisopropylsilylacetylene 化学的及び物理的性質
名前と識別子
-
- Ethynyltriisopropylsilane
- Triisopropylsilylacetylene
- (triisopropylsilyl)acetylene
- C11H22Si
- ethynyl-tri(propan-2-yl)silane
- ethynyltris(propan-2-yl)silane
- Silane, ethynyltris(1-methylethyl)-
- tris(isopropylsilyl)acetylene
- (Triisopropylsilyl)acetylene, 97%
- AK114015
- triisopropylsilylacetylen
- ethynyltriisopropyl-silane
- triisopropylsilyl acetylene
- triisopropylsilyl-acetylene
- ethynyltri(isopropyl)silane
- Ethynyl-triisopropyl-silane
- triisopropyl-silyl-acetylene
- EBD22
- (Triisopropyl-silyl)acet
- Ethynyltris(1-methylethyl)silane (ACI)
- Ethynyltris(triisopropyl)silane
- TIPS-acetylene
- Triisopropylacetylene
- Triisopropylsilylethyne
- (Triisopropylsilyl)acetylene,97%
- MFCD00075452
- (Triisopropyl-silyl)acetylene
- T1683
- PB43763
- DB-009409
- EN300-133582
- CS-W004655
- STL555412
- ethynyl(tripropan-2-yl)silane
- [Tris(isopropyl)silyl]acetylene
- SY012956
- 89343-06-6
- DWX24P8A9S
- STR09548
- BBL101616
- S18000
- Ethynyltris(1-methylethyl)silane
- AKOS005257349
- DTXSID30370445
- KZGWPHUWNWRTEP-UHFFFAOYSA-N
-
- MDL: MFCD00075452
- インチ: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
- InChIKey: KZGWPHUWNWRTEP-UHFFFAOYSA-N
- ほほえんだ: C#C[Si](C(C)C)(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 182.149077g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 4
- どういたいしつりょう: 182.149077g/mol
- 単一同位体質量: 182.149077g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 12
- 複雑さ: 159
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.813 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 50-52 °C/0.6 mmHg(lit.)
- フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >
- 屈折率: n20/D 1.4527(lit.)
- ようかいど: Miscible with organic solvents.
- PSA: 0.00000
- LogP: 3.83760
- ようかいせい: 未確定
Triisopropylsilylacetylene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:3.2
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD158652)
- 包装グループ:III
- TSCA:N
- 包装等級:III
- 危険レベル:3.2
Triisopropylsilylacetylene 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Triisopropylsilylacetylene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB118737-100 g |
(Triisopropylsilyl)acetylene, 97%; . |
89343-06-6 | 97% | 100 g |
€382.00 | 2023-07-20 | |
Enamine | EN300-133582-0.25g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
Enamine | EN300-133582-10.0g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 10.0g |
$41.0 | 2023-02-15 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C9996519967-1g |
Triisopropylsilylacetylene |
89343-06-6 | 90%(GC) | 1g |
¥ 94.1 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | 979695-5ML |
(Triisopropylsilyl)acetylene, 97%, for synthesis |
89343-06-6 | 97% | 5ML |
¥ 176 | 2022-04-26 | |
Enamine | EN300-133582-1.0g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
Oakwood | S18000-25g |
(Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 25g |
$40.00 | 2024-07-19 | |
Oakwood | S18000-500g |
(Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 500g |
$760.00 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | SY012956-500g |
(Triisopropylsilyl)acetylene |
89343-06-6 | ≥97% | 500g |
¥ 3600 | 2022-04-26 | |
Enamine | EN300-133582-0.05g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 0.05g |
$19.0 | 2023-02-15 |
Triisopropylsilylacetylene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether
- Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman CarbonatesOrganic Letters, 2018, 20(19), 6279-6283,
ごうせいかいろ 3
- Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical SiloxanesEuropean Journal of Organic Chemistry, 2020, 2020(26), 4042-4049,
ごうせいかいろ 4
- Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with DisulfidesJournal of the American Chemical Society, 2005, 127(35), 12226-12227,
ごうせいかいろ 5
- Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynesTetrahedron Letters, 1991, 32(31), 3787-90,
ごうせいかいろ 6
- Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerationsHelvetica Chimica Acta, 1983, 66(8), 2397-411,
ごうせいかいろ 7
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted OxazolesACS Catalysis, 2018, 8(7), 6745-6750,
Triisopropylsilylacetylene Raw materials
- 1,1'-Biphenyl, 4-[dimethyl[2-[tris(1-methylethyl)silyl]ethynyl]silyl]-
- Carbamic acid, [2-[[[tris(1-methylethyl)silyl]ethynyl]thio]ethyl]-, 1,1-dimethylethyl ester
- ETHYNYLMAGNESIUM BROMIDE
- chlorotris(propan-2-yl)silane
- Benzene, 1-methoxy-4-[[[3-[tris(1-methylethyl)silyl]-2-propyn-1-yl]oxy]methyl]-
- 3-Butyn-2-ol, 2-methyl-4-[tris(1-methylethyl)silyl]-
- (2-Bromoethynyl)tris(propan-2-yl)silane
- Ethylmagnesium Bromide (3M in Et2O)
Triisopropylsilylacetylene Preparation Products
Triisopropylsilylacetylene 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Triisopropylsilylacetyleneに関する追加情報
Triisopropylsilylacetylene: A Comprehensive Overview
Triisopropylsilylacetylene, also known as TIPS acetylene or 1,1,1-triisopropylsilyl acetylene, is a versatile organosilicon compound with the CAS number 89343-06-6. This compound has garnered significant attention in the fields of organic synthesis, materials science, and catalysis due to its unique chemical properties and reactivity. The molecule consists of an acetylene group (-C≡CH) substituted with a triisopropylsilyl (TIPS) group, which imparts stability and facilitates various chemical transformations.
The TIPS group, which is a bulky silyl protecting group, plays a crucial role in stabilizing the acetylenic moiety. This stabilization allows Triisopropylsilylacetylene to undergo a wide range of reactions that would otherwise be challenging with unprotected acetylenes. Recent studies have highlighted its utility in cross-coupling reactions, such as the Sonogashira coupling, where it serves as an excellent substrate for forming carbon-heteroatom bonds. The use of Triisopropylsilylacetylene in these reactions has been shown to enhance selectivity and yield, making it a valuable tool in modern organic synthesis.
In addition to its role in traditional organic synthesis, Triisopropylsilylacetylene has found applications in the synthesis of complex natural products and bioactive molecules. For instance, researchers have employed this compound in the construction of polycyclic structures, where its reactivity and stability are particularly advantageous. The ability to perform multiple transformations on the same molecule without interfering with other functional groups has made it a preferred choice for synthesizing intricate architectures.
The development of new catalytic systems has further expanded the scope of Triisopropylsilylacetylene. Recent advancements in transition metal catalysis have enabled the use of this compound in enantioselective reactions, paving the way for the asymmetric synthesis of chiral acetylenic compounds. These developments are particularly relevant in drug discovery, where chirality plays a critical role in molecular activity and selectivity.
Beyond organic synthesis, Triisopropylsilylacetylene has also been explored for its potential in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel siloxane-based polymers with unique mechanical and thermal properties. These materials hold promise for applications in high-performance coatings, adhesives, and electronic devices.
Recent research has also focused on the environmental compatibility and sustainability aspects of using Triisopropylsilylacetylene. Studies have demonstrated that certain reaction conditions can minimize waste generation and improve atom economy when employing this compound. Such findings align with the growing emphasis on green chemistry principles within the scientific community.
In conclusion, Triisopropylsilylacetylene is a multifaceted compound with a wide range of applications across various disciplines. Its unique combination of stability and reactivity makes it an invaluable tool for researchers seeking to tackle complex chemical challenges. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
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